



A Technical Guide to High-Purity 4-Ethynylanisole for Research and Development

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This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity **4-Ethynylanisole** (also known as 1-ethynyl-4-methoxybenzene). This document provides an overview of commercial suppliers, detailed specifications, and key experimental protocols, with a focus on quality control and practical application in synthetic chemistry.

Commercial Suppliers and Specifications

High-purity **4-Ethynylanisole** is available from several reputable chemical suppliers. The quality and purity of the reagent are critical for reproducible and reliable results in sensitive applications such as drug discovery and materials science.[1] Below is a comparative summary of offerings from prominent vendors.

Table 1: Comparison of Commercial High-Purity 4-Ethynylanisole



Supplier	Purity Specification	Analytical Method	Physical Form	CAS Number
Sigma-Aldrich	97%	-	Solid	768-60-5
Tokyo Chemical Industry (TCI)	>98.0%	GC	White to Orange to Green powder to lump	768-60-5[2]
Thermo Scientific	97%	-	-	768-60-5
CymitQuimica	>98.0%	GC	White to Orange to Green powder to lump	768-60-5[3]
Lab Pro Inc.	Min. 98.0%	GC	Solid	768-60-5[4]

Table 2: Physical and Chemical Properties of 4-Ethynylanisole

Property	Value	Reference
Molecular Formula	C ₉ H ₈ O	[3][4]
Molecular Weight	132.16 g/mol	[3][4]
Melting Point	28-29 °C (lit.)	
Boiling Point	87-91 °C/11 mmHg (lit.)	
Density	1.019 g/mL at 25 °C (lit.)	
Refractive Index	n20/D 1.563 (lit.)	
Flash Point	82 °C - closed cup	

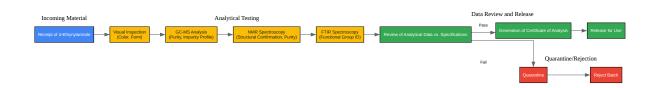
Quality Control and Impurity Profile

Ensuring the high purity of **4-Ethynylanisole** is paramount for its successful application. The primary analytical methods for quality control are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7]



A common synthetic route to **4-ethynylanisole** is the Sonogashira coupling of a haloanisole with a protected acetylene, followed by deprotection.[8][9][10][11] Potential impurities may arise from starting materials, side reactions, or degradation. These can include residual solvents, unreacted starting materials, and isomeric byproducts. A Certificate of Analysis (CoA) from the supplier should provide detailed information on the purity and the methods used for its determination.[12]

Below is a logical workflow for the quality control of high-purity **4-Ethynylanisole**.



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Figure 1: Quality Control Workflow for High-Purity 4-Ethynylanisole.

Experimental Protocols

4-Ethynylanisole is a versatile building block in organic synthesis, most notably in coppercatalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the reaction of **4-Ethynylanisole** with an organic azide to form a 1,4-disubstituted 1,2,3-triazole.

Materials:



• 4-Ethynylanisole

- Organic azide (e.g., benzyl azide)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium ascorbate
- Solvent (e.g., a mixture of tert-butanol and water)
- Nitrogen or Argon source for inert atmosphere
- Standard glassware for organic synthesis

Procedure:

- To a round-bottom flask, add **4-Ethynylanisole** (1.0 mmol, 1.0 equiv.) and the organic azide (1.0 mmol, 1.0 equiv.).
- Dissolve the reactants in a 1:1 mixture of tert-butanol and water (10 mL).
- In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv.) in water (1 mL).
- In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equiv.) in water (1 mL).
- Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15 minutes.
- Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
- Stir the reaction vigorously at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).



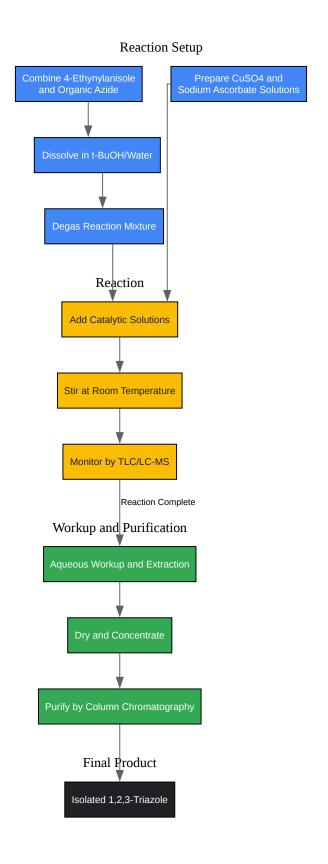




- Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the workflow for this experimental protocol.





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Figure 2: Experimental Workflow for a CuAAC Reaction.

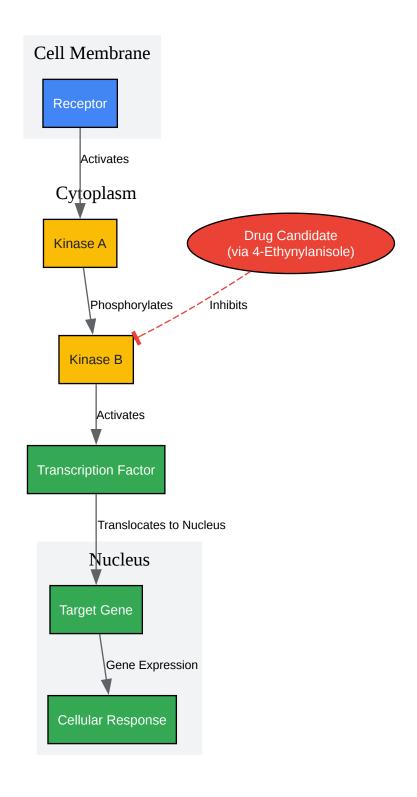


Signaling Pathways and Applications in Drug Discovery

The 1,2,3-triazole core formed via the CuAAC reaction with **4-Ethynylanisole** is a highly stable and versatile pharmacophore. This moiety can act as a rigid linker to connect different fragments of a molecule or can itself interact with biological targets. The application of click chemistry in drug discovery has been instrumental in the rapid synthesis of compound libraries for high-throughput screening against various therapeutic targets.

The diagram below illustrates a conceptual signaling pathway where a drug candidate, synthesized using **4-Ethynylanisole**, inhibits a key protein kinase.





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Figure 3: Inhibition of a Kinase Signaling Pathway.



This guide provides a foundational understanding of high-purity **4-Ethynylanisole** for its effective use in research and development. For specific applications, it is always recommended to consult the supplier's technical documentation and relevant scientific literature.

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